molecular formula C6H6N2O2 B13106908 3-Acetylpyrazin-2(1H)-one

3-Acetylpyrazin-2(1H)-one

Cat. No.: B13106908
M. Wt: 138.12 g/mol
InChI Key: SUKGOEQWAUSJNW-UHFFFAOYSA-N
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Description

3-Acetylpyrazin-2(1H)-one is a heterocyclic organic compound with a pyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylpyrazin-2(1H)-one typically involves the reaction of pyrazine derivatives with acetylating agents under controlled conditions. One common method is the acetylation of pyrazin-2(1H)-one using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at elevated temperatures to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Acetylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it to pyrazine derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Scientific Research Applications

3-Acetylpyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylpyrazine: A related compound with similar acetylation but different substitution patterns.

    3-Acetyl-1H-pyrazole: Another heterocyclic compound with an acetyl group but a different ring structure.

Uniqueness

3-Acetylpyrazin-2(1H)-one is unique due to its specific pyrazine ring structure and acetylation pattern, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

3-acetyl-1H-pyrazin-2-one

InChI

InChI=1S/C6H6N2O2/c1-4(9)5-6(10)8-3-2-7-5/h2-3H,1H3,(H,8,10)

InChI Key

SUKGOEQWAUSJNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CNC1=O

Origin of Product

United States

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